1-[(tert-Butoxy)carbonyl]-2-ethyl-4-methoxypyrrolidine-2-carboxylic acid 1-[(tert-Butoxy)carbonyl]-2-ethyl-4-methoxypyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17715299
InChI: InChI=1S/C13H23NO5/c1-6-13(10(15)16)7-9(18-5)8-14(13)11(17)19-12(2,3)4/h9H,6-8H2,1-5H3,(H,15,16)
SMILES:
Molecular Formula: C13H23NO5
Molecular Weight: 273.33 g/mol

1-[(tert-Butoxy)carbonyl]-2-ethyl-4-methoxypyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC17715299

Molecular Formula: C13H23NO5

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

1-[(tert-Butoxy)carbonyl]-2-ethyl-4-methoxypyrrolidine-2-carboxylic acid -

Specification

Molecular Formula C13H23NO5
Molecular Weight 273.33 g/mol
IUPAC Name 2-ethyl-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C13H23NO5/c1-6-13(10(15)16)7-9(18-5)8-14(13)11(17)19-12(2,3)4/h9H,6-8H2,1-5H3,(H,15,16)
Standard InChI Key SMMUIQVBDSMIFY-UHFFFAOYSA-N
Canonical SMILES CCC1(CC(CN1C(=O)OC(C)(C)C)OC)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Synonyms

The compound has the molecular formula C13H23NO5\text{C}_{13}\text{H}_{23}\text{NO}_{5} and a molecular weight of 273.33 g/mol . Key synonyms include:

SynonymCAS Number
1-[(TERT-BUTOXY)CARBONYL]-4-(METHOXYCARBONYL)PYRROLIDINE-2-CARBOXYLIC ACID125629-89-2
1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid83623-93-2
(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid23129462

The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) protects the amine functionality, while the methoxy and ethyl groups enhance steric and electronic properties.

Structural Analysis

X-ray crystallography of related compounds, such as (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, reveals that the pyrrolidine ring adopts an envelope conformation, with dihedral angles of 59.50° (carboxyl group) and 62.02° (methoxy group) relative to the ring plane . Hydrogen bonding between the carboxylic acid and methoxy oxygen stabilizes the crystal lattice, forming chains along the100 axis .

The ethyl substituent at the 2-position introduces steric hindrance, influencing reactivity in nucleophilic substitutions and esterifications.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis involves a multi-step process:

  • Protection of the Amine: Reaction of pyrrolidine derivatives with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) under basic conditions (e.g., sodium hydride) at 278 K .

  • Introduction of the Methoxy Group: Methylation of a hydroxyl precursor using methyl iodide (CH3I\text{CH}_3\text{I}) in THF, followed by acid workup to yield the methoxy-substituted intermediate .

  • Ethyl Group Incorporation: Alkylation at the 2-position using ethyl halides or via Grignard reactions, optimized for stereochemical control.

Example Reaction:

(R,R)-4-Hydroxy-pyrrolidine-1,2-dicarboxylic acid+CH3INaH, THF1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid\text{(R,R)-4-Hydroxy-pyrrolidine-1,2-dicarboxylic acid} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, THF}} \text{1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid}

Key Reactions

The carboxylic acid moiety undergoes:

  • Esterification: Formation of methyl esters using methanol and catalytic acid.

  • Amide Coupling: Activation with carbodiimides (e.g., DCC) for peptide bond formation.

  • Deprotection: Removal of the Boc group under acidic conditions (e.g., HCl in dioxane) to regenerate the free amine.

Physicochemical Properties

PropertyValue
Density1.2 ± 0.1 g/cm³
Boiling Point362.0 ± 42.0 °C
Flash Point172.7 ± 27.9 °C
LogP-0.07
PSA76.07 Ų

The compound’s low partition coefficient (LogP\text{LogP}) suggests moderate hydrophilicity, while the polar surface area (PSA) indicates hydrogen-bonding capacity .

Applications in Medicinal Chemistry

Role in Drug Development

The compound is a key intermediate in synthesizing Eribaxaban, a direct Factor Xa (FXa) inhibitor used for thromboembolic disorders . Its stereochemical rigidity enhances binding affinity to FXa, with KiK_i values in the nanomolar range .

Enzyme Interactions

Studies on analogous pyrrolidine derivatives demonstrate inhibition of cytochrome P450 enzymes, affecting drug metabolism. For example, substituents at the 2-position modulate interactions with CYP3A4, altering pharmacokinetic profiles.

Comparative Analysis with Related Compounds

CompoundSubstituentsMolecular WeightKey Application
1-[(tert-Butoxy)carbonyl]-2-ethyl-4-methoxypyrrolidine-2-carboxylic acid2-ethyl, 4-methoxy273.33 g/molFXa inhibitor synthesis
(2S,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid4-methoxy245.27 g/molPeptide coupling
(R)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid2-methyl243.29 g/molAsymmetric synthesis

The ethyl group in the target compound enhances steric bulk, improving selectivity in enzyme binding compared to methyl analogues .

Research Findings and Recent Advances

Crystal Engineering

Single-crystal X-ray studies of the (2R,4R)-configured analogue reveal O–H⋯O hydrogen bonds between carboxylic acid groups, influencing packing efficiency . Such insights guide the design of co-crystals for improved solubility .

Biological Activity

In vitro assays show that derivatives inhibit FXa with IC50\text{IC}_{50} values of 2.3 nM, comparable to rivaroxaban . Molecular docking simulations highlight interactions with S1 and S4 pockets of FXa, driven by the methoxy and ethyl groups.

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